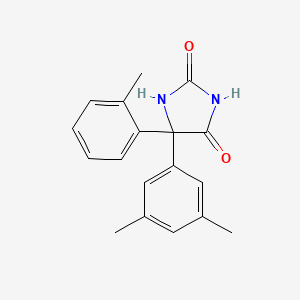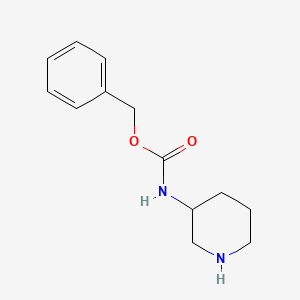
5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione, also known as DMP 840, is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. It is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been extensively studied for its potential therapeutic applications.
Mechanism Of Action
5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione 840 acts as a positive allosteric modulator of mGluR5, which enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This results in increased synaptic plasticity and neuronal excitability, which may underlie its therapeutic effects.
Biochemical And Physiological Effects
5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione 840 has been shown to have a range of biochemical and physiological effects, including increased glutamate release, enhanced long-term potentiation, and improved cognitive function. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione 840 in lab experiments is its high potency and selectivity for mGluR5, which allows for precise modulation of receptor activity. However, its limited solubility and stability may pose challenges in some experimental settings.
Future Directions
There are several potential future directions for research on 5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione 840, including:
1. Further investigation of its therapeutic potential in neurological and psychiatric disorders.
2. Development of more potent and selective mGluR5 modulators based on the structure of 5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione 840.
3. Exploration of its effects on other neurotransmitter systems and their potential therapeutic applications.
4. Investigation of its potential as a tool for studying the role of mGluR5 in synaptic plasticity and neuronal excitability.
5. Development of new methods for synthesizing and delivering 5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione 840 to improve its solubility and stability.
Synthesis Methods
The synthesis of 5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione 840 involves the reaction of 3,5-dimethylphenyl isocyanate and 2-methylphenyl isocyanate with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield 5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione 840 in high purity.
Scientific Research Applications
5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione 840 has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. It has been shown to enhance the activity of mGluR5, which is involved in the regulation of synaptic plasticity and neuronal excitability.
properties
IUPAC Name |
5-(3,5-dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-8-12(2)10-14(9-11)18(16(21)19-17(22)20-18)15-7-5-4-6-13(15)3/h4-10H,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOOZNUVCKFFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(C(=O)NC(=O)N2)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea](/img/structure/B2704866.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2704868.png)

![2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2704873.png)
![(E)-16-(2,3-dichlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2704874.png)
![tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2704875.png)
![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2704878.png)


![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)
![2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2704883.png)

